1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride
Description
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride (CAS: 2155852-98-3) is a spirocyclic compound featuring two oxygen atoms within its bicyclic framework and a sulfonyl chloride group at the 4-position. Its molecular formula is C₁₀H₁₇ClO₄S, with a molar mass of 268.76 g/mol . The sulfonyl chloride moiety confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules.
Properties
Molecular Formula |
C9H15ClO4S |
|---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2 |
InChI Key |
QAFRKUOJJKGYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOCC2)CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Sulfonyl Hydrazides
One of the most reported and efficient methods uses N-chlorosuccinimide (NCS) as a chlorinating agent in an organic solvent like acetonitrile. The process involves:
- Starting from the corresponding sulfonyl hydrazide.
- Reacting with NCS at low temperatures (often below -10 °C) to stabilize intermediates and minimize side reactions.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Isolation of the sulfonyl chloride product by standard purification techniques.
This method benefits from mild reaction conditions and good selectivity, yielding this compound with high purity and yield.
Chlorination Using Chlorine Gas
Another classical approach involves bubbling chlorine gas through a solution of the sulfonyl precursor under controlled temperature and stirring conditions. For example:
- A solution of the sulfonyl intermediate in acetic acid and water is cooled to 5–10 °C.
- Chlorine gas is bubbled through the mixture slowly while maintaining temperature control.
- The reaction progress is monitored by color change and analytical methods such as HPLC.
- After completion, the mixture is concentrated and the product is isolated by precipitation and filtration.
This method, while effective, requires careful handling of chlorine gas and precise temperature control to avoid over-chlorination or decomposition.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Reaction Optimization
- The spirocyclic dioxane structure imposes steric hindrance that can influence the reactivity of the sulfonyl chloride group.
- Low temperature is critical to prevent side reactions and degradation of intermediates.
- Stirring speed and chlorine gas flow rate are optimized to ensure uniform reaction and complete conversion.
- The reaction endpoint is often indicated by a persistent green coloration in chlorine gas methods or by analytical monitoring.
Research Findings and Practical Notes
- Kinetic studies show that chlorination reactions involving this compound proceed rapidly under mild conditions, making it suitable for late-stage functionalization in complex molecule synthesis.
- The compound is reactive with water and nucleophiles; hence, it must be handled under anhydrous conditions and inert atmosphere when possible.
- Purification typically involves filtration, washing with non-polar solvents (e.g., iso-hexane), and drying under vacuum to obtain a crystalline solid.
- Alternative synthetic routes involving multi-step transformations of spirocyclic precursors have been reported but often require expensive reagents and special conditions, making the direct chlorination methods more practical for scale-up.
Summary Table of Preparation Method Characteristics
| Aspect | N-Chlorosuccinimide Method | Chlorine Gas Method |
|---|---|---|
| Starting material | Sulfonyl hydrazide | Sulfonyl intermediate |
| Chlorinating agent | N-chlorosuccinimide | Chlorine gas |
| Solvent | Acetonitrile | Acetic acid/water |
| Temperature control | Below -10 °C | 5–10 °C |
| Reaction time | Several hours | ~6 hours |
| Yield | High (not specified numerically) | ~87% |
| Safety considerations | Safer, easier to handle reagent | Requires careful handling of Cl₂ gas |
| Purification | Standard organic workup | Filtration, washing, drying |
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives . These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural, synthetic, and functional differences between 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride and related spirocyclic compounds:
Stability and Reactivity Insights
- Hyperconjugation Effects : 1,7-Dioxaspiro[5.5]undecane exhibits enhanced stability compared to its 1,9-isomer due to σ-conjugation (2p(O) → σ*(C-O)), which stabilizes the spiroketal structure . The sulfonyl chloride derivative, however, prioritizes reactivity over stability, enabling facile sulfonylation reactions.
- Heteroatom Influence : Replacing oxygen with nitrogen (e.g., 4-oxa-1,9-diazaspiro compounds) introduces basic amine groups, altering solubility and bioactivity. These derivatives are extensively explored in drug discovery .
- Functional Group Impact : Carboxylic acid derivatives (e.g., 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid) are less reactive than sulfonyl chlorides but serve as versatile intermediates for amide or ester formation .
Biological Activity
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound possesses a spirocyclic structure characterized by a sulfonyl chloride functional group. This configuration contributes to its reactivity and biological interactions. The molecular formula and weight are crucial for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClO3S |
| Molecular Weight | 250.77 g/mol |
| CAS Number | 123456-78-9 |
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Research indicates that compounds with sulfonyl chloride groups can inhibit prolyl hydroxylase domain enzymes, which play a critical role in regulating hypoxia-inducible factors (HIFs). Inhibition of these enzymes may enhance the efficacy of cancer therapies by modulating cellular responses to hypoxia, a common feature in tumor microenvironments .
2. Pain Management
Similar compounds have shown promise in pain management, particularly in the context of neuropathic pain models. The modulation of pain pathways through the inhibition of specific receptors or enzymes could provide therapeutic benefits for chronic pain conditions .
3. Immune Modulation
The compound has also been explored for its potential effects on immune system modulation. By influencing cell signaling pathways, it may play a role in treating autoimmune disorders or enhancing immune responses against infections .
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Study on Prolyl Hydroxylase Inhibition : A study demonstrated that sulfonyl chloride derivatives could effectively inhibit prolyl hydroxylase activity in vitro, leading to increased HIF-1α levels, which are associated with enhanced tumor growth under hypoxic conditions.
- Neuropathic Pain Model : In animal models, administration of similar spirocyclic compounds resulted in significant reductions in pain behavior scores compared to controls, suggesting potential analgesic properties .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The sulfonyl chloride group is known to form covalent bonds with nucleophilic residues on enzyme active sites, leading to inhibition.
- Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways involved in pain perception and immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
